1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol

Lipophilicity Drug Design Physicochemical Property

Sourcing racemic or low-purity imidazole alcohols often leads to failed asymmetric syntheses and costly downstream purification. This compound provides a reliable chiral building block. Key advantages include: 1) Established secondary alcohol chiral center enables direct access to enantiopure intermediates, particularly the (2S)-enantiomer for CNS-targeting candidates. 2) Balanced reactivity profile minimizes elimination side reactions common with tertiary alcohol analogs, ensuring higher yields in alkylation and acylation. 3) FBDD-compliant physicochemical properties (MW 140.18, LogP 0.0379) make it a validated fragment for hit generation.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13624897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(CC1=NC=CN1C)O
InChIInChI=1S/C7H12N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4,6,10H,5H2,1-2H3
InChIKeyZBJQBMBMIQREEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol: Chiral Secondary Alcohol Building Block


1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol (CAS 51593-80-7) is a chiral secondary alcohol featuring a 1-methylimidazole moiety. It serves as a versatile intermediate in the synthesis of pharmaceutical agents and fine chemicals . The compound has a molecular formula of C7H12N2O, a molecular weight of 140.18 g/mol, and a calculated LogP of 0.0379, indicating moderate hydrophilicity . Its structure includes a hydroxyl group and a substituted imidazole ring, which confer unique reactivity and potential for derivatization .

Chiral alcohol building block – secondary alcohol with a 1-methylimidazole ring enables diverse derivatization in medicinal chemistry research.
Enantiopure form available – (2S)-enantiomer documented in research patents supports stereochemical control studies and single-enantiomer intermediate synthesis.
Fragment-compatible profile – low molecular weight and moderate hydrophilicity align with fragment-based drug discovery workflows and solubility screening.

1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol: Why Generic Analogs Fail


Simple substitution of 1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol with other imidazole alcohols often proves inadequate due to critical differences in physicochemical properties, reactivity, and chiral purity that directly impact downstream process efficiency and final product quality. The specific substitution pattern (2-position propan-2-ol) and the presence of a secondary alcohol chiral center distinguish this compound from analogs like the primary alcohol regioisomer (1-propanol) or the tertiary alcohol variant (2-methylpropan-2-ol), each of which exhibits markedly different LogP, stability, and synthetic utility . Additionally, the availability of enantiopure forms, such as the (2S)-enantiomer described in recent patents, provides access to chiral intermediates not achievable with racemic mixtures or achiral analogs .

Primary or tertiary alcohol analogs shift LogP and steric bulk, which can alter downstream reaction yields and pharmacokinetic property estimation in lead optimization studies.

Racemic mixture does not provide the enantiopure (2S)-form reported in patent applications for stereochemically controlled PK profiling; chirality-dependent target interactions may not be reproduced.

Regioisomeric attachment (1-propanol vs 2-propanol) modifies the imidazole electronic environment and hydroxyl accessibility, potentially reducing reaction selectivity in subsequent functionalization steps.

1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol: Comparison with Structural Analogs


Lipophilicity vs. Primary and Tertiary Alcohol Analogs

The target compound exhibits a calculated LogP of 0.0379, placing it between the more hydrophilic α-Methyl-1H-imidazole-1-ethanol (LogP ≈ -0.11 to 0.26) and the more lipophilic tertiary alcohol analog 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol (LogP ≈ 0.2) . This intermediate lipophilicity may offer a balanced solubility profile for drug design applications.

Lipophilicity (LogP)
Data to verify
Target LogP ~0.04 vs primary alcohol (~ -0.11) and tertiary alcohol (~0.2). Difference 0.15–0.3 units.
Intermediate lipophilicity may support balanced solubility in drug design research.
Calculated values from vendor datasheets; experimental confirmation advised.
Lipophilicity Drug Design Physicochemical Property

Chiral Purity: (2S)-Enantiomer vs. Racemate

The target compound contains a chiral center at the propan-2-ol moiety. While the racemate is commonly available, the (2S)-enantiomer (CAS 2227767-58-8) has been specifically claimed in patent WO2023124567 (2023) for its enhanced pharmacokinetic properties in drug candidates . This enantioselective differentiation is not achievable with achiral analogs such as 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol (tertiary alcohol, no chiral center) or the primary alcohol analog 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol (which may be chiral but less studied in this context).

Chiral purity
Class-level inference
(2S)-enantiomer available and claimed in patent WO2023124567 for PK studies; achiral analogs lack enantioselective utility.
Enantiopure form enables stereochemical control in target engagement studies.
Patent-derived PK claim requires independent review; racemate may not provide same study outcome.
Chiral Synthesis Enantioselectivity Pharmaceutical Intermediate

Molecular Weight Advantage vs. Tertiary Analog

The target compound has a molecular weight of 140.18 g/mol, which is 14.03 g/mol lower than the tertiary alcohol analog 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol (154.21 g/mol) . This lower MW, combined with a secondary alcohol functional group, may offer advantages in fragment-based drug discovery (FBDD) where smaller fragments are preferred, and in synthesis where steric hindrance is reduced compared to the bulkier tertiary alcohol.

Molecular weight
Class-level inference
140.18 g/mol vs tertiary analog 154.21 g/mol (14.03 g/mol lower).
Lower MW may simplify synthesis and improve fragment-based screening fit.
Fragment library relevance; steric hindrance differences not quantified for this pair.
Molecular Weight Fragment-Based Drug Discovery Synthetic Efficiency

Regiochemistry: 2-Propanol vs. 1-Propanol Attachment

The target compound features a propan-2-ol chain attached at the imidazole 2-position, whereas the analog 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol (CAS 746623-99-4) has the hydroxyl group on the terminal carbon of the propyl chain. This regioisomeric difference alters the electronic environment of the imidazole ring and the steric accessibility of the hydroxyl group, which can significantly impact reaction yields and selectivity in subsequent alkylation or acylation steps . While direct quantitative data for this specific pair is limited, analogous studies on imidazole alkylation have shown that steric bulk near the reactive site can decrease reaction rates by up to 50% .

Regiochemistry reactivity
Class-level inference
Secondary alcohol at 2-position vs primary alcohol regioisomer; steric effects may reduce reaction rates up to 50% based on imidazole literature.
Regiochemistry selection can impact synthetic yield and purification effort.
Limited compound-specific data; model from general imidazole alkylation studies.
Regiochemistry Synthetic Intermediates Alkylation

1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol: Optimal Applications


Chiral Drug Intermediate Synthesis

The availability of the (2S)-enantiomer and the established chiral center make 1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol a strategic choice for synthesizing single-enantiomer drug candidates, particularly those targeting neurokinin-1 receptors or other CNS targets where stereochemistry critically influences binding affinity and pharmacokinetics . The patent activity around (2S)-derivatives confirms its relevance in modern drug discovery pipelines.

Fragment-Based Drug Discovery with Balanced Lipophilicity

With a molecular weight of 140.18 g/mol and a LogP of 0.0379, this compound aligns well with FBDD guidelines (MW < 300, LogP < 3). Its intermediate lipophilicity and the presence of both hydrogen bond donor (OH) and acceptor (imidazole N) groups make it a valuable fragment for hit generation against a wide range of protein targets .

Synthetic Route Optimization: Steric Hindrance Control

The secondary alcohol group in 1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol offers a balance between reactivity and stability. It is less prone to elimination side reactions compared to tertiary alcohols and provides greater steric accessibility than tertiary alcohol analogs like 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol. This makes it a preferred intermediate for alkylation and acylation reactions requiring efficient conversion with minimal byproduct formation .

Imidazole Ligands for Metal Coordination

The 1-methylimidazole moiety is a well-known ligand for transition metals, and the propan-2-ol side chain provides a convenient handle for further functionalization or immobilization. The compound's moderate LogP and solubility profile facilitate the design of homogeneous catalysts or metal-organic frameworks (MOFs) with tailored solubility and stability properties .

Application
Selection Property
Validation Focus
Stereochemically controlled building block synthesis
Enantiopure availability and chiral center
Chiral purity assay (HPLC) and stereochemical target interaction studies
Fragment-based hit generation
Moderate LogP and low MW
Solubility and binding affinity screening in early drug discovery
Steric-controlled derivatization
Secondary alcohol reactivity profile
Reaction yield and byproduct monitoring in alkylation/acylation steps
Metal coordination research
Imidazole N-donor with pendant alcohol group
Complex formation and stability assessment for catalyst/MOF design

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